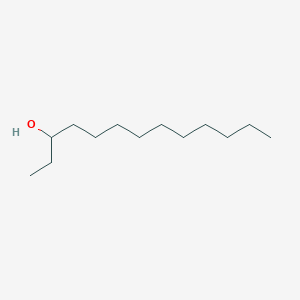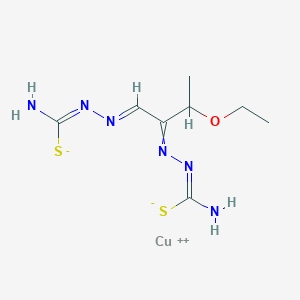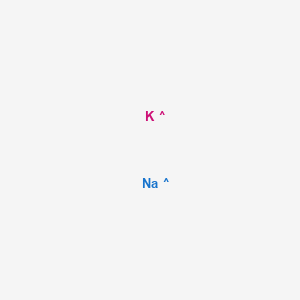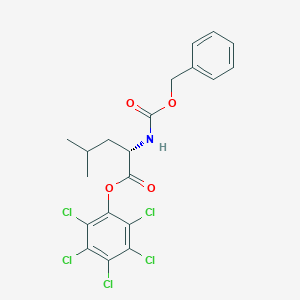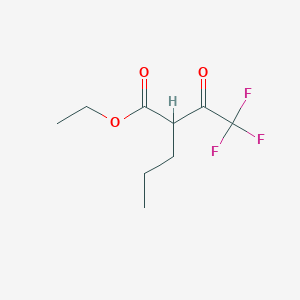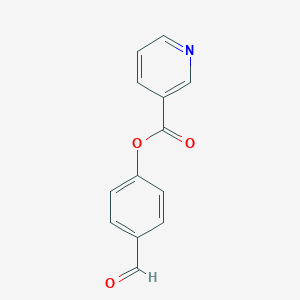
Nicotinic acid 4-formyl-phenyl ester
货号 B080091
CAS 编号:
15131-72-3
分子量: 227.21 g/mol
InChI 键: MEASBTFUQUJCEP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nicotinic acid 4-formyl-phenyl ester is a chemical compound with the molecular formula C13H9NO3 and a molecular weight of 227.215 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The solubility of each nicotinic acid ester was determined in buffer as a function of pH and in perflubron . The octanol/buffer partition coefficient was determined at pH 7.4 . The chemical stability of the putative prodrugs was determined as a function of pH, temperature, buffer content, and ionic strength .科学研究应用
Receptors for Nicotinic Acid and Lipid Regulation
- Nicotinic acid (niacin) is recognized for its lipid-lowering properties, primarily reducing lipolysis in adipose tissue. This effect involves the inhibition of cyclic adenosine monophosphate (cAMP) in adipose tissue, mediated by the G-protein-coupled receptor PUMA-G/HM74. These receptors play a crucial role in the anti-lipolytic and lipid-lowering effects of nicotinic acid in vivo (Tunaru et al., 2003).
Nicotinic Acid Receptors and Dyslipidemia Treatment
- The G protein-coupled receptor HM74 has been identified as a low-affinity receptor for nicotinic acid. Another receptor, HM74A, was found to be a high-affinity receptor. The discovery of these receptors could assist in developing new drugs for treating dyslipidemia (Wise et al., 2003).
Impact on High-Density Lipoprotein
- Nicotinic acid increases plasma HDL and apolipoprotein A-I levels. This increase occurs through a reduction in the hepatic removal of HDL apolipoprotein A-I, while the uptake of cholesterol esters remains unaffected. This mechanism suggests a novel approach for enhancing reverse cholesterol transport (Jin, Kamanna, & Kashyap, 1997).
Atherosclerosis Progression Inhibition
- Nicotinic acid can inhibit atherosclerosis progression independently of lipid-modifying effects. This effect is mediated through the activation of the GPR109A receptor on immune cells. It indicates a potential anti-inflammatory role of nicotinic acid, which could be beneficial for treating atherosclerosis (Lukasova et al., 2011).
Chemical Hydrolysis of Prodrug Esters
- Research on the chemical hydrolysis of esters of nicotinic acid provides insights into their stability and hydrolysis mechanisms. This knowledge is essential for developing ester-based prodrugs of nicotinic acid (Wernly-Chung et al., 1990).
Vasorelaxation and Antioxidation Properties
- Thionicotinic acid analogs have been shown to exert vasorelaxation effects and possess antioxidant properties. These findings suggest potential therapeutic applications for cardiovascular diseases (Prachayasittikul et al., 2010).
Herbicidal Activity and Structural Analysis
- Research has explored the herbicidal activity of aryl-formyl piperidinone derivatives derived from nicotinic acid. These compounds, including their structure-activity relationships, offer potential for the development of new herbicides (Fu et al., 2021).
安全和危害
属性
IUPAC Name |
(4-formylphenyl) pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-9-10-3-5-12(6-4-10)17-13(16)11-2-1-7-14-8-11/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEASBTFUQUJCEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358151 |
Source


|
| Record name | nicotinic acid 4-formyl-phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinic acid 4-formyl-phenyl ester | |
CAS RN |
15131-72-3 |
Source


|
| Record name | 3-Pyridinecarboxylic acid, 4-formylphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15131-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | nicotinic acid 4-formyl-phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
3-Methyl-2-phenyl-1H-indole
10257-92-8
Triammonium pentachlorozincate(3-)
14639-98-6
3,4,5,6-Tetrafluorosalicylic Acid
14742-36-0
4-Tert-butyl-1,3-dihydroimidazole-2-thione
14395-90-5

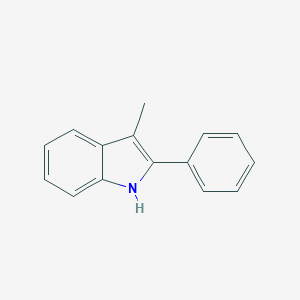
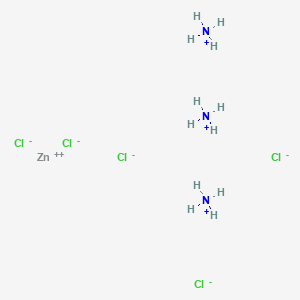
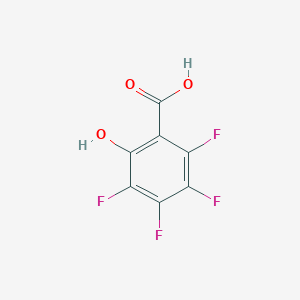
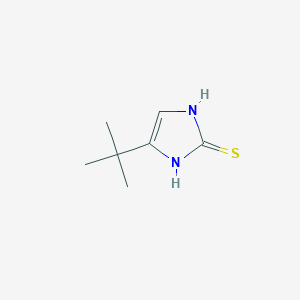
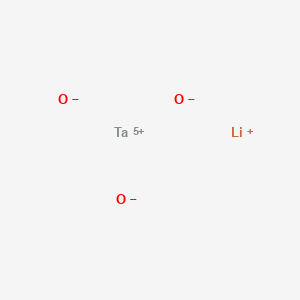

![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)
![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)

